
Boron chloride oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]
Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .
化学反応の分析
Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]
-
Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]
-
Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]
科学的研究の応用
Boron chloride oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).
作用機序
The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .
類似化合物との比較
Boron chloride oxide can be compared with other boron halides such as boron trichloride (BCl3) and boron trifluoride (BF3). While all these compounds are Lewis acids, this compound is unique due to the presence of both chlorine and oxygen atoms, which impart distinct reactivity and properties. For example, boron trichloride is primarily used in the production of elemental boron and as a catalyst in organic synthesis, whereas boron trifluoride is commonly used as a catalyst in polymerization reactions .
Similar compounds include:
- Boron trichloride (BCl3)
- Boron trifluoride (BF3)
- Boron tribromide (BBr3)
- Boron triiodide (BI3)
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boron halides .
特性
CAS番号 |
23361-55-9 |
|---|---|
分子式 |
BClO |
分子量 |
62.26 g/mol |
IUPAC名 |
chloro(oxo)borane |
InChI |
InChI=1S/BClO/c2-1-3 |
InChIキー |
KEIVHDSRCXJQOU-UHFFFAOYSA-N |
正規SMILES |
B(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
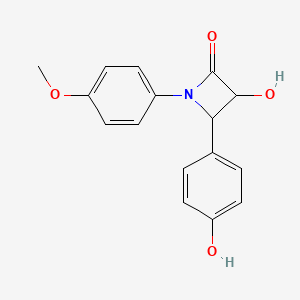
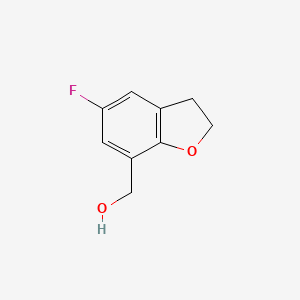
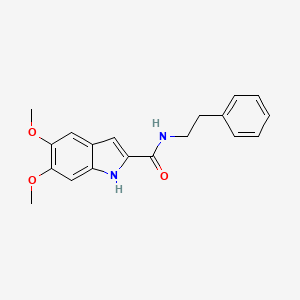
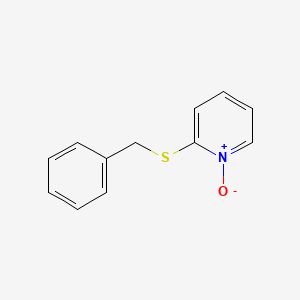
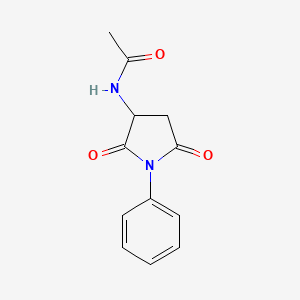
![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
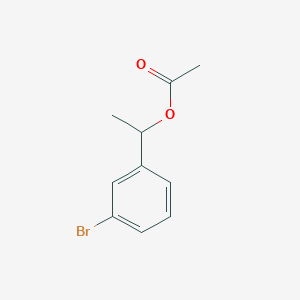
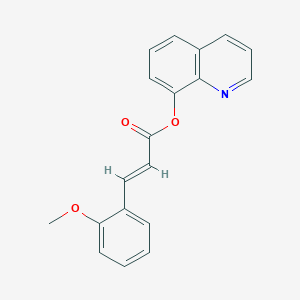
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

